(R)-quinacrine, also known as 6-chloro-9-(4-(diethylamino)-1-methylbutylamino)-2-methoxyacridine, is a synthetic compound derived from the acridine family. It is primarily recognized for its antimalarial properties and has been utilized in various therapeutic applications, including treatment for certain cancers and as an anti-inflammatory agent. The compound's unique structure allows it to interact with deoxyribonucleic acid (DNA), making it a subject of interest in pharmacological research.
Quinacrine was originally developed as an antimalarial drug in the 1930s and has since been repurposed for various medical applications. It is synthesized through several chemical processes, which have evolved over time to improve yield and purity.
(R)-quinacrine falls under the classification of acridine derivatives and is categorized as an antimalarial agent. It is also recognized for its potential anticancer activity due to its ability to intercalate with DNA.
The synthesis of (R)-quinacrine involves several steps, typically starting from commercially available precursors. The general synthetic route can be summarized as follows:
Recent advancements in synthetic methodologies have focused on parallel synthesis techniques to enhance efficiency and scalability. For example, automated systems like Radleys Discovery Technologies have been employed to streamline multi-step reactions, allowing for high-throughput production of quinacrine derivatives with improved purity levels .
(R)-quinacrine has a complex molecular structure characterized by:
The three-dimensional arrangement of atoms in (R)-quinacrine allows for effective intercalation with DNA, which is critical for its biological activity. The compound's planar structure facilitates stacking interactions between base pairs in the DNA helix .
(R)-quinacrine undergoes various chemical reactions that are pivotal for its activity:
The binding constants and reaction kinetics of (R)-quinacrine with different DNA sequences have been quantified, revealing significant differences in binding efficiency based on nucleotide composition .
The mechanism by which (R)-quinacrine exerts its pharmacological effects includes:
Quantitative studies indicate that quinacrine's effectiveness can be influenced by factors such as concentration and specific nucleotide sequences present within the target DNA .
Relevant data indicates that (R)-quinacrine adheres to Lipinski's Rule of Five, suggesting good oral bioavailability potential .
(R)-quinacrine has several applications in scientific research and medicine:
Acridine derivatives represent one of the oldest classes of bioactive agents, first investigated as dyes and antiprotozoal compounds by Ehrlich and Benda in 1912 [7]. Their planar tricyclic structure enables DNA intercalation and topoisomerase inhibition, driving therapeutic applications. Early derivatives like proflavine (an antiseptic) and quinacrine (developed in the 1930s as an antimalarial) established the pharmacological significance of this scaffold [1] [7]. During WWII, quinacrine ("Atabrine") replaced quinine for malaria prophylaxis, with over three million soldiers receiving treatment, providing extensive clinical safety data [7]. By the 1970s, anticancer acridines like amsacrine (m-AMSA) emerged, leveraging DNA intercalation and topoisomerase II inhibition [1]. Modern modifications include acridine-thiazolidinone hybrids to enhance DNA affinity and overcome drug resistance [1] [8].
Table 1: Key Acridine Derivatives in Drug Development | Compound | Primary Application | Structural Feature | Year Introduced/Studied |
---|---|---|---|---|
Proflavine | Antiseptic | 3,6-Diaminoacridine | 1910s | |
Quinacrine | Antimalarial/Antiprion | 9-Aminoacridine with diethylaminopentyl side chain | 1930s | |
Amsacrine | Antileukemic | 9-Anilinoacridine with methanesulfonamide | 1970s | |
Asulacrine | Anticancer (solid tumors) | Amsacrine analog with improved solubility | 1980s | |
Nitracrine | Anticancer (mammary/ovarian) | 1-Nitroacridine derivative | 1980s |
Quinacrine (IUPAC: 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine) contains a chiral center at the C1' position of its pentanediamine side chain, yielding (R)- and (S)-enantiomers. Commercial quinacrine is typically a racemate, necessitating resolution for stereopure production [3]. The stereospecific synthesis of (R)-quinacrine employs:
X-ray Crystallography:Single-crystal X-ray analysis reveals (R)-quinacrine’s conformation and intermolecular interactions. Crystals are grown via slow evaporation from ethanol/water mixtures. Key structural features include:
Table 2: Selected NMR Assignments for (R)-Quinacrine (DMSO-d6) | Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|---|---|
Acridine C4-H | 8.32 | 143.2 | d | |
Acridine C1-H | 7.95 | 117.8 | dd | |
OCH3 | 3.88 | 56.1 | s | |
CH-(R) (C1') | 3.45 | 52.3 | m | |
N(CH2CH3)2 | 3.18 (q), 1.32 (t) | 46.1, 12.7 | quartet, triplet |
NMR Spectroscopy:Solution-state NMR (1H, 13C, 2D-COSY) in DMSO-d6 confirms stereochemistry through side-chain proton coupling patterns:
The enantiomers exhibit identical covalent structures but differ in stereochemistry-driven properties:
Table 3: Comparative Physicochemical Properties of Quinacrine Enantiomers | Property | (R)-Quinacrine | (S)-Quinacrine | Analytical Method |
---|---|---|---|---|
log P (Octanol/Water) | 3.85 | 3.78 | Shake-flask HPLC | |
Solubility (mg/mL, H2O) | 12 | 15 | UV-Vis spectrophotometry | |
DNA Kd (μM) | 0.65 | 0.28 | Surface plasmon resonance | |
Permeability (PAMPA-BBB, ×10-6 cm/s) | 5.2 | 4.7 | Parallel artificial membrane assay | |
Melting Point (°C) | 248–250 | 243–245 | Differential scanning calorimetry |
Compounds Cited in Article:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0